molecular formula C7H5N3OS B1625644 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 37891-04-6

2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B1625644
CAS RN: 37891-04-6
M. Wt: 179.2 g/mol
InChI Key: NLQLNIRVMDWHJE-UHFFFAOYSA-N
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Description

The compound “2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a chemical structure that has been identified to have broad-spectrum antibacterial activity and reasonable antifungal activity .


Synthesis Analysis

The synthesis of this compound has been optimized by varying solvents, catalysts, and the use of microwave irradiation. The best conditions were found to be using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating . Another method involved the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key intermediates in its synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-amino-nicotinonitriles with carbonyls . This reaction is catalyzed by DBU under microwave irradiation .


Physical And Chemical Properties Analysis

The pharmacokinetic properties and calculation of drug likeness of this compound suggested good traditional drug-like properties .

Scientific Research Applications

Antimicrobial Applications

2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been utilized in the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. These compounds were evaluated for their antimicrobial activities, revealing that some derivatives exhibited mild activities (Gomha et al., 2018).

Cytotoxic Activity for Cancer Treatment

Research has been conducted on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives using 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives. These compounds were tested for cytotoxic activities against human liver cancer (HepG2) and human breast cancer (MDA-MB-231) cell lines (Kökbudak et al., 2020).

Synthesis of Antitumor Compounds

The compound has been used as a building block for constructing 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which were further reacted to create antitumor agents. These compounds showed promising activities against human lung cancer and human hepatocellular carcinoma cell lines (Muhammad et al., 2017).

Anti-inflammatory Activity

Some derivatives containing 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one showed notable anti-inflammatory effects and were found to be less ulcerogenic compared to certain standard drugs. These findings suggest potential applications in developing new anti-inflammatory agents (Abdelgawad et al., 2018).

properties

IUPAC Name

2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQLNIRVMDWHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)NC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530236
Record name 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

CAS RN

37891-04-6
Record name 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
YH Zaki, SM Gomha, AMG Mohamed - Chemistry Central Journal, 2017 - Springer
Background Pyridopyrimidines are of current interest because of their extensive variety of biological and pharmacological activities. Results A series of pyrido[2′,3′:4,5]pyrimido[2,1-b]…
Number of citations: 19 link.springer.com
MS Kumar, MV Aanandhi - Research Journal of Pharmacy and …, 2021 - indianjournals.com
The fused pyrimidine derivatives are potent tyrosine kinase and thymidylate synthase inhibitors. The compound 3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,…
Number of citations: 3 www.indianjournals.com
AA Al-Mutairi, HN Hafez, ARBA El-Gazzar… - Molecules, 2022 - mdpi.com
In our attempt towards the synthesis and development of effective antimicrobial, anticancer and antioxidant agents, a novel series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one 7a–e and …
Number of citations: 8 www.mdpi.com
CR Shetty, CS Shastry, DH Rao… - Indian Journal of …, 2022 - search.ebscohost.com
Background: Free radicals and ROS which are formed in normal physiological conditions, damages the cells if it is not eliminated by endogenous system which causes oxidative stress. …
Number of citations: 2 search.ebscohost.com
JJ Marugan, W Zheng, O Motabar, N Southall… - European journal of …, 2010 - Elsevier
Pompe disease is a lysosomal storage disease (LSD) caused by a deficiency in the lysosomal enzyme acid alpha-glucosidase. In several LSDs, enzyme inhibitors have been used as …
Number of citations: 36 www.sciencedirect.com
AA Abu‐Hashem, MNM Yousif… - Journal of the Chinese … - Wiley Online Library
The pyrido[2,3‐d]pyrimidine moieties are one of the most biologically widespread heterocyclic compounds as antimicrobial, antioxidant, antitubercular, antiviral and anti‐inflammatory. …
Number of citations: 0 onlinelibrary.wiley.com
M Fares, SM Abou-Seri, HA Abdel-Aziz… - European journal of …, 2014 - Elsevier
New series of 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines 5a–e and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines 6–15 were synthesized and evaluated for their cytotoxic activity …
Number of citations: 96 www.sciencedirect.com
HSA Elzahabi, ES Nossier, RA Alasfoury… - Journal of Enzyme …, 2022 - Taylor & Francis
A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives having the essential pharmacophoric features of EGFR inhibitors has been designed and synthesised. Cell viability …
Number of citations: 14 www.tandfonline.com
IMZ Fares, AEM Mekky, IA Abdelhamid… - Journal of …, 2019 - Wiley Online Library
Novel bis([1,2,4]triazolo[1,5‐a]pyrimidines) and bis(2‐thioxo‐2,3‐dihydropyrido[2,3‐d]pyrimidin‐4(1H)‐ones) were prepared utilizing bis(enaminones) as precursors. The structures of …
Number of citations: 3 onlinelibrary.wiley.com
SJ Xue, QD Wang, JZ Li - Acta Crystallographica Section C: Crystal …, 2006 - scripts.iucr.org
(IUCr) 1-(4,6-Diethoxypyrimidin-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Journal logo Acta Crystallographica Section C Acta Crystallographica Section C STRUCTURAL …
Number of citations: 2 scripts.iucr.org

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